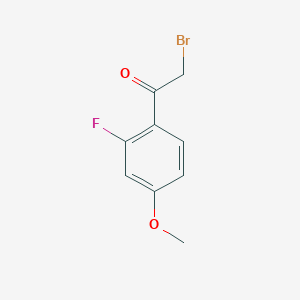

2-Fluoro-4-methoxyphenacyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-methoxyphenacyl bromide is a chemical compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is also known by its IUPAC name, 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone . This compound is used in various biochemical and proteomics research applications .

Métodos De Preparación

The synthesis of 2-Fluoro-4-methoxyphenacyl bromide typically involves the bromination of 2-fluoro-4-methoxyacetophenone . The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Análisis De Reacciones Químicas

2-Fluoro-4-methoxyphenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-Fluoro-4-methoxyphenacyl bromide is C9H8BrFO2, with a molecular weight of 247.06 g/mol. The compound features a phenacyl group substituted with a fluorine atom and a methoxy group, which contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse organic compounds.

- Oxidation and Reduction Reactions: The compound can be oxidized to yield carboxylic acids or reduced to form alcohols.

- Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura coupling, which is essential for forming biaryl compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows it to stabilize active metabolites of certain drugs, enhancing their efficacy during storage and processing. Notably, compounds with similar structures have shown potential in anticancer research by targeting critical enzymes involved in DNA synthesis.

Proteomics Research

The compound is also used as a biochemical reagent for labeling and identifying proteins in proteomics research. Its ability to react with specific biomolecules makes it valuable for studying protein interactions and functions .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Stabilization of Drug Metabolites: Research indicates that this compound can stabilize active metabolites of drugs like clopidogrel in human plasma, which is crucial for maintaining pharmaceutical efficacy during processing.

- Biological Activity: Studies have shown that this compound may act as an alkylating agent, potentially interacting with cellular macromolecules such as DNA and proteins. This raises interest in its implications for cancer therapy.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-methoxyphenacyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom . The compound can react with nucleophiles, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparación Con Compuestos Similares

2-Fluoro-4-methoxyphenacyl bromide can be compared with other similar compounds such as:

2-Fluoro-4-methoxyacetophenone: This compound is a precursor in the synthesis of this compound.

2-Bromo-4-methoxyacetophenone: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.

4-Methoxyphenacyl bromide: Lacks both the fluorine and the specific substitution pattern, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .

Actividad Biológica

2-Fluoro-4-methoxyphenacyl bromide (CAS No. 157014-35-2) is an organic compound characterized by its unique structural features, including a fluorine atom and a methoxy group attached to a phenacyl moiety. This compound has garnered attention in pharmaceutical chemistry for its potential biological activities and applications in drug development.

- Molecular Formula : C₉H₈BrF O₂

- Molecular Weight : Approximately 247.06 g/mol

- Appearance : White to slightly yellow crystalline powder

- Solubility : Soluble in organic solvents such as methanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances the electrophilicity of the compound, allowing it to participate in nucleophilic substitution reactions with biomolecules, which can lead to modulation of enzymatic activities and cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Exhibits potential as an antimicrobial agent against various pathogens.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis induction.

- Antiviral Effects : Preliminary studies suggest activity against certain viral infections.

The compound's derivatives may also enhance these biological effects, making them candidates for further pharmacological exploration.

Anticancer Activity

A study investigated the anticancer properties of this compound against several cancer cell lines, including breast and prostate cancer. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Efficacy

In another study, this compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be between 15 to 30 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-3-methoxyphenacyl bromide | C₉H₈BrF O₂ | Similar structure; used as a reagent |

| 3-Methoxyphenacyl bromide | C₉H₉BrO₂ | Lacks fluorine; used in organic synthesis |

| 4-Methoxyphenacyl bromide | C₉H₉BrO₂ | Does not contain fluorine; useful in various syntheses |

The presence of the fluorine atom in this compound enhances its reactivity compared to non-fluorinated counterparts, allowing for more effective stabilization of drug metabolites and increased biological activity.

Propiedades

IUPAC Name |

2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLFPKDKQYVRNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408518 |

Source

|

| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157014-35-2 |

Source

|

| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.